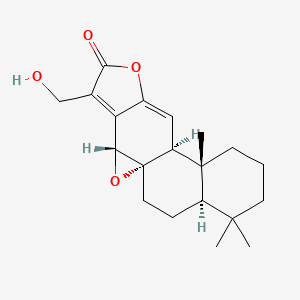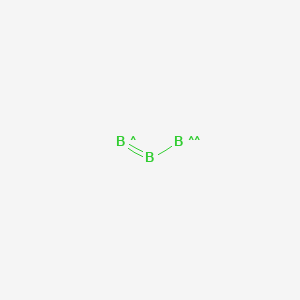
Triborane(5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triborane(5) is a member of boranes.
Applications De Recherche Scientifique
Synthesis and Properties
Triborane(5) compounds with bulky diamino substituents demonstrate interesting chemical behaviors. Fluorotriborane and chlorotriborane(5) are notable for their synthesis and halogen exchange reactions, leading to hydroxylated triborane(5) compounds via cationic boron intermediates (Hayashi, Segawa, Yamashita, & Nozaki, 2011).
Chemical Hydrogen Storage
Ammonia triborane is a promising material for chemical hydrogen storage applications. It is both soluble and stable in water, releasing hydrogen rapidly upon addition of acid or a suitable transition metal catalyst (Yoon & Sneddon, 2006).
Phosphane-Stabilized Aryltriborane(7) Compounds
Internally phosphane-stabilized aryltriborane(7) compounds can be prepared and further react to form C6F5 functionalized derivatives. These compounds were characterized spectroscopically and by X-ray diffraction, demonstrating their structural uniqueness (Li, Daniliuc, Kehr, & Erker, 2018).
Pyrolysis Mechanism Insight
Triborane(9) isomers, particularly one with a pentacoordinated central boron atom, have been characterized and might play a significant role in the mechanism of pyrolysis of diborane(6) (Duke, Gauld, & Schaefer, 1995).
Hydrogen Storage Material Studies
Studies on triborane compounds like NaB3H8, NH3B3H7, and NH4B3H8, considered for hydrogen storage, revealed that their thermal decomposition releases hydrogen and volatile boranes. NMR was used to probe molecular motion in these solids (Huang et al., 2013).
Reversible Dehydrogenation
Magnesium borohydride's thermal decomposition in the solid state results in the formation of magnesium triborane, a process that is reversible under certain conditions. This finding is pivotal for hydrogen storage technology (Chong et al., 2011).
Electronic Structure Analysis
The electronic structure of ammonia triborane, an electron-deficient compound, shows a localized molecular orbital in the center of the triborane ring, which contributes to its energetic stability. This is vital for understanding hydrogen storage materials (Subotnik, Sodt, & Head‐Gordon, 2007).
Propriétés
Nom du produit |
Triborane(5) |
|---|---|
Formule moléculaire |
B3 |
Poids moléculaire |
32.4 g/mol |
InChI |
InChI=1S/B3/c1-3-2 |
Clé InChI |
DYUYJCUCDYWFLO-UHFFFAOYSA-N |
SMILES canonique |
[B]=B[B] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




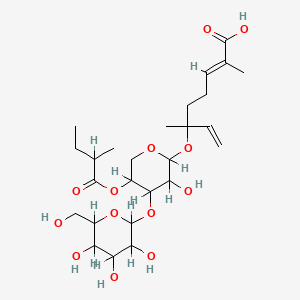
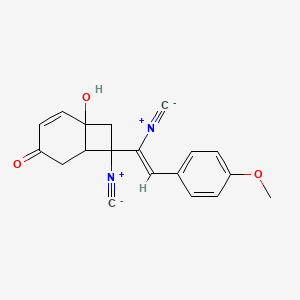

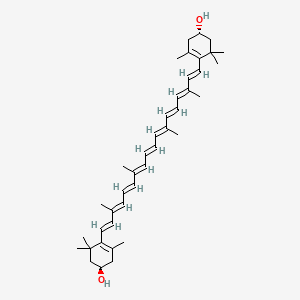
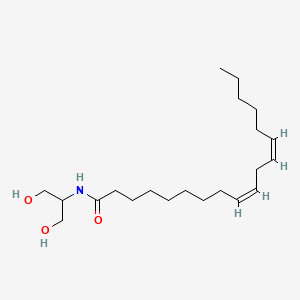
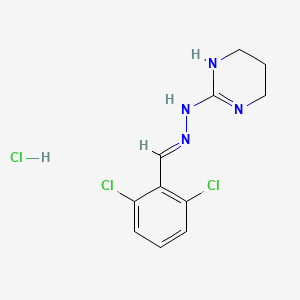
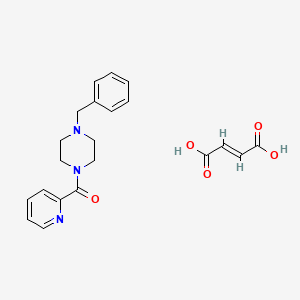
![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)
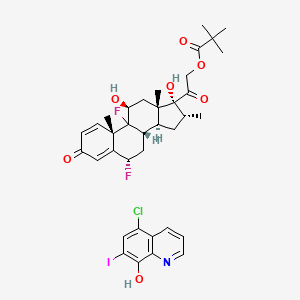
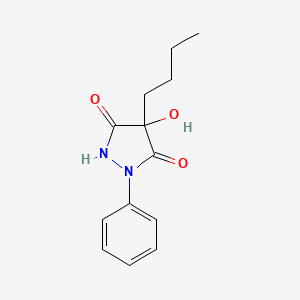
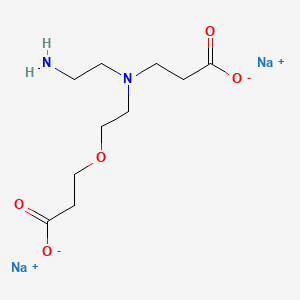
![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1235946.png)
